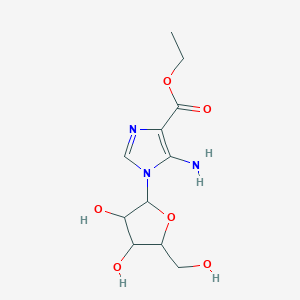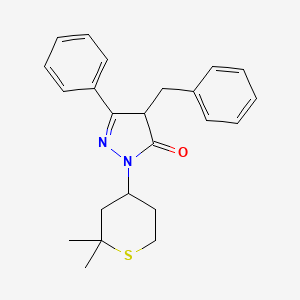![molecular formula C12H9Cl3N2O2 B12915767 4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one CAS No. 88093-90-7](/img/structure/B12915767.png)
4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazinone core substituted with chloro and dichlorobenzyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Oxyalkylation: The 3,4-dichlorobenzyl group is introduced through an oxyalkylation reaction, where the pyridazinone core is reacted with 3,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and dichlorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Hydrolysis: The oxyalkyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyridazinone derivatives.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the chloro or dichlorobenzyl groups.
Oxidation Products: Compounds with higher oxidation states.
Reduction Products: Compounds with reduced functional groups.
Scientific Research Applications
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one: The parent compound.
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one: A similar compound with an ethyl group instead of a methyl group.
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-phenylpyridazin-3(2H)-one: A similar compound with a phenyl group instead of a methyl group.
Uniqueness
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and dichlorobenzyl groups enhances its reactivity and potential for various applications compared to its analogs.
Properties
CAS No. |
88093-90-7 |
|---|---|
Molecular Formula |
C12H9Cl3N2O2 |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
4-chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H9Cl3N2O2/c1-17-12(18)11(15)10(5-16-17)19-6-7-2-3-8(13)9(14)4-7/h2-5H,6H2,1H3 |
InChI Key |
NVPWNROONVCGME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)OCC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide](/img/structure/B12915691.png)




![3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915714.png)





![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)

